2-Aminoethylmethylsulfone hydrochloride
Overview
Description
2-Aminoethylmethylsulfone hydrochloride is a versatile and innovative compound with the molecular formula C3H10ClNO2S and a molecular weight of 159.63 g/mol . This compound is characterized by its unique molecular structure, which includes an amino group (-NH2), a sulfone group (R-SO2-R’), and a hydrochloride component . It is widely used in various industries, particularly in pharmaceuticals and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoethylmethylsulfone hydrochloride typically involves the reaction of 2-(methylthio)ethylamine with hydrogen chloride and hydrogen peroxide in water. The reaction is carried out at a pH of 3-4 and a temperature of 25-30°C . The steps are as follows:
- Dissolve 2-(methylthio)ethylamine in water.
- Adjust the pH to 3-4 using 37% concentrated hydrochloric acid.
- Slowly add 30% hydrogen peroxide solution over 1-1.5 hours.
- Maintain the reaction at 25-30°C for 10 hours.
- Distill off the solvent under reduced pressure.
- Add ethanol to the residue to precipitate the white solid.
- Filter and wash with ethanol.
- Dry under reduced pressure at 60°C to obtain this compound with a yield of 94.8% and a purity of 99.8% (GC method) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity levels suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Aminoethylmethylsulfone hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Electrophiles like alkyl halides.
Major Products:
Oxidation: Formation of higher oxidation state sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines.
Scientific Research Applications
2-Aminoethylmethylsulfone hydrochloride has garnered interest in various scientific research fields:
Pharmaceuticals: It is explored for its potential therapeutic applications, including its role as a building block in the synthesis of bioactive molecules.
Biochemistry: Its unique structure contributes to studies on enzyme inhibition, enzyme function modulation, and protein synthesis.
Materials Science: The compound’s properties facilitate the development of advanced materials, particularly those requiring specific functional groups for enhanced performance.
Mechanism of Action
The mechanism of action of 2-aminoethylmethylsulfone hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The amino group can form hydrogen bonds with active sites of enzymes, while the sulfone group can participate in various chemical interactions, modulating enzyme activity and protein function . These interactions can lead to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
- 2-(Methylsulfonyl)ethanamine hydrochloride
- 2-(Methylsulfonyl)ethylamine HCl
- 2-(Methylsulfonyl)ethylamine hydrochloride
Uniqueness: 2-Aminoethylmethylsulfone hydrochloride stands out due to its specific combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it particularly valuable in pharmaceutical and biochemical research .
Properties
IUPAC Name |
2-methylsulfonylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S.ClH/c1-7(5,6)3-2-4;/h2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYYUKGKCJKCBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590049 | |
Record name | 2-(Methanesulfonyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104458-24-4 | |
Record name | Ethanamine, 2-(methylsulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104458-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methanesulfonyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methanesulfonyl)ethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.226 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Methylsulfonyl)ethylaminhydrochlorid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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